Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate
Overview
Description
Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and chemical research. It is a white to off-white crystalline powder that is soluble in water, ethanol, and other polar solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate is synthesized from 4-hydroxy piperidine, which is reacted with ethyl chloroformate in the presence of a base . The reaction typically involves the following steps:
Starting Materials: 4-hydroxy piperidine and ethyl chloroformate.
Reaction Conditions: The reaction is carried out in a dichloromethane solution at 0°C.
Procedure: Add triethylamine (1.5 equivalents) and ethyl chloroformate (1.2 equivalents) to the dichloromethane solution of 4-hydroxy piperidine (1.0 equivalent) at 0°C. Stir the mixture at 0°C for 30 minutes.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, ensuring the production of high-purity compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate is widely used in scientific research due to its versatility. Some of its applications include:
Pharmaceuticals: It serves as a key intermediate in the synthesis of various pharmaceuticals, including antihistamines, antipsychotics, and antidepressants.
Chemical Research: Used in the development of new chemical reactions and synthetic methodologies.
Biological Studies: Employed in the study of biological pathways and mechanisms.
Industrial Applications: Utilized in the production of fine chemicals and specialty compounds.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate can be compared with other similar compounds, such as:
4-Phenylpiperidine: A simpler structure lacking the ester and hydroxyl groups.
4-Hydroxy-4-phenylpiperidine: Similar but lacks the ester group.
4-Cyano-4-phenylpiperidine hydrochloride: Contains a cyano group instead of the ester group.
These compounds share some structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
Biological Activity
Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate is a compound of significant interest in pharmacological and biochemical research. Its biological activity has been investigated in various studies, revealing its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
This compound is synthesized through the reaction of 4-hydroxy piperidine with ethyl chloroformate in the presence of a base, typically triethylamine, under controlled conditions. The reaction is conducted in dichloromethane at low temperatures to optimize yield and purity. The compound exhibits a molecular weight of approximately 249.3 g/mol and has notable physicochemical properties that influence its biological activity.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as receptors and enzymes. The hydroxyl group can form hydrogen bonds, enhancing binding affinity, while the phenyl group may participate in π-π interactions, stabilizing the compound's conformation and increasing its efficacy . This dual interaction capability allows the compound to modulate various biochemical pathways effectively.
Pharmacological Applications
This compound has been explored for its potential as an intermediate in synthesizing various pharmaceuticals, including:
- Antihistamines
- Antipsychotics
- Antidepressants
The compound's structural versatility allows for modifications that can enhance its pharmacological properties, making it a valuable building block in drug development.
Inhibition Studies
Recent studies have highlighted the compound's inhibitory effects on Mycobacterium tuberculosis and other pathogens. A high-throughput screening of compounds revealed that derivatives of 4-phenylpiperidine exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM against various strains . This suggests that this compound and its analogs could be developed into effective antimicrobial agents.
Study on Anti-inflammatory Properties
A study focused on the anti-inflammatory response related to piperidine derivatives found that compounds similar to ethyl 4-hydroxy-4-phenylpiperidine exhibited promising anti-inflammatory effects. These findings suggest potential therapeutic applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR) Analysis
Research involving structure-activity relationship (SAR) analyses has shown that modifications to the piperidine structure can significantly impact biological activity. For instance, variations in substituents on the phenyl ring or alterations in the ester group can enhance or diminish the compound's efficacy against specific biological targets .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Hydroxy-4-phenylpiperidine | Lacks ester functionality | Moderate anti-inflammatory effects |
Tert-butyl 4-hydroxy-4-phenylpiperidine | Modified alkyl group | Enhanced binding affinity in PROTAC applications |
4-Cyano-4-phenylpiperidine hydrochloride | Contains cyano group | Notable cytotoxicity; less favorable for therapeutic use |
This table illustrates how structural variations influence biological activity and therapeutic potential.
Properties
IUPAC Name |
ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-18-13(16)15-10-8-14(17,9-11-15)12-6-4-3-5-7-12/h3-7,17H,2,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYRNUOFYGNGMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167570 | |
Record name | Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16332-22-2 | |
Record name | Ethyl 4-hydroxy-4-phenyl-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16332-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016332222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.717 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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